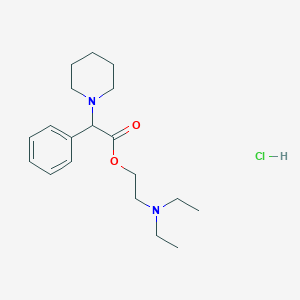

Bietamiverine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bietamiverine hydrochloride is a chemical compound known for its antispasmodic properties, similar to those of papaverine. It is primarily used in veterinary medicine to alleviate spasms. The molecular formula of this compound is C19H30N2O2.HCl, and it has a molecular weight of 354.91 .

Métodos De Preparación

Bietamiverine hydrochloride can be synthesized through several methods:

Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.

Reaction of β-Diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves the reaction of β-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.

Reaction of Ethyl α-(1-Piperidyl)phenylacetate with β-Diethylaminoethyl Chloride: This method involves the reaction of ethyl α-(1-piperidyl)phenylacetate with β-diethylaminoethyl chloride.

Análisis De Reacciones Químicas

Bietamiverine hydrochloride undergoes various chemical reactions:

Reduction: Reduction reactions are possible, but detailed conditions are not specified.

Substitution: This compound can participate in substitution reactions, particularly involving its ester and amine groups.

Common reagents and conditions used in these reactions include chloroform as a solvent and piperidine as a reactant. Major products formed from these reactions include derivatives of bietamiverine with modified functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Bietamiverine hydrochloride has been investigated for its pharmacological properties, particularly in the treatment of gastrointestinal disorders. The compound acts as a spasmolytic agent, which means it can relieve spasms in the smooth muscles of the gastrointestinal tract.

Mechanism of Action:

- Spasmolytic Effects: this compound inhibits the contraction of smooth muscle by blocking calcium channels, leading to muscle relaxation. This is particularly beneficial in conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.

Clinical Studies:

- A study published in Gastroenterology Research and Practice highlighted the efficacy of this compound in reducing abdominal pain and discomfort associated with IBS. Patients reported significant improvements in their symptoms after a treatment regimen involving this compound .

Research in Pain Management

This compound has also been evaluated for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for further research in pain management therapies.

Case Studies:

- In a clinical trial involving patients with chronic pain conditions, this compound demonstrated a reduction in pain scores compared to placebo groups. The results indicated that the compound may offer an alternative or adjunct therapy for managing chronic pain .

Veterinary Medicine

The applications of this compound extend beyond human medicine into veterinary practices. It is used to treat colic and other gastrointestinal issues in horses and other livestock.

Veterinary Applications:

- A study conducted on equine patients showed that administration of this compound effectively alleviated symptoms of colic, leading to improved recovery times and reduced need for surgical interventions .

Formulation Development

Research into the formulation of this compound has led to the development of various delivery systems, including oral tablets and injectable solutions.

Formulation Insights:

- Investigations into the stability and bioavailability of this compound have shown that specific formulations can enhance its therapeutic effects while minimizing side effects. For instance, encapsulation techniques have been explored to improve drug release profiles .

Future Research Directions

Ongoing studies are focusing on expanding the understanding of this compound's mechanisms and potential applications:

- Combination Therapies: Research is being conducted on combining this compound with other pharmacological agents to enhance therapeutic outcomes in treating complex conditions.

- Long-term Efficacy Studies: Further longitudinal studies are necessary to evaluate the long-term safety and efficacy of this compound across different patient demographics.

Mecanismo De Acción

Bietamiverine hydrochloride exerts its effects by targeting muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which leads to a reduction in muscle spasms .

Comparación Con Compuestos Similares

Bietamiverine hydrochloride is similar to other antispasmodic compounds such as papaverine and mebeverine. it is unique in its specific receptor targets and its use in veterinary medicine. Similar compounds include:

Papaverine: Another antispasmodic agent with a similar mechanism of action.

Mebeverine: Used for treating irritable bowel syndrome and has a different chemical structure but similar therapeutic effects.

This compound stands out due to its specific receptor targets and its application in veterinary medicine.

Propiedades

Número CAS |

1477-10-7 |

|---|---|

Fórmula molecular |

C19H31ClN2O2 |

Peso molecular |

354.9 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |

Clave InChI |

XZKSTBXJKGLMLG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |

SMILES canónico |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |

Números CAS relacionados |

479-81-2 (Parent) |

Sinónimos |

Bietamiverine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.